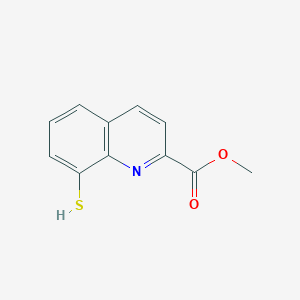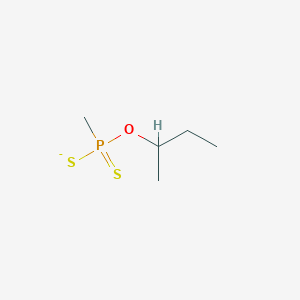
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the 5-position and a 4-ethylphenyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C14H16N2 , and it has a molecular weight of 212.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-ethyl-2-(4-ethylphenyl)-pyrimidine, can be achieved through various methods. One common approach involves the ZnCl2-catalyzed three-component coupling reaction . This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives in a single step . Another method involves the NH4I-promoted three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, which provides a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The Cu-catalyzed cyclization of ketones with nitriles is one such method, which allows for the economical synthesis of diversely functionalized pyrimidines under basic conditions . This method shows broad substrate scope and tolerates many important functional groups.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, and its derivatives have shown potential in various biological and medicinal applications. They exhibit anti-inflammatory, antiviral, and anticancer activities . These compounds are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable intermediates in the synthesis of various commercial products .
Mecanismo De Acción
The mechanism of action of pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase , which are involved in inflammatory processes . Additionally, it may interact with nuclear factor κB (NF-κB) and other transcription factors to modulate gene expression and cellular responses .
Comparación Con Compuestos Similares
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 4,7-Dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one
Comparison: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced anti-inflammatory and antiviral activities due to the presence of the ethyl and ethylphenyl groups . These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
98495-10-4 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
5-ethyl-2-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-13(8-6-11)14-15-9-12(4-2)10-16-14/h5-10H,3-4H2,1-2H3 |
Clave InChI |
ZWNGPISEADEUHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)






![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

